molecular formula C27H30O9 B12954786 Solanoeclepin A

Solanoeclepin A

Cat. No.: B12954786
M. Wt: 498.5 g/mol
InChI Key: RJGYDIIDNSNYIB-AVXUVGQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Solanoeclepin A involves several key steps, including intramolecular cyclization and Diels-Alder reactions. One of the crucial steps is the construction of the highly strained tricyclo[5.2.1.01,6]decane skeleton (DEF ring system) and the synthesis of the ABC carbon framework through an intramolecular Diels-Alder reaction of a furan derivative . The synthesis also includes an intramolecular nucleophilic cyclization to assemble its complex structure .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it in large quantities. Most of the production is carried out in research laboratories for scientific studies .

Chemical Reactions Analysis

Types of Reactions

Solanoeclepin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

Solanoeclepin A exerts its effects by acting as a hatching stimulant for potato cyst nematodes. It interacts with specific receptors or pathways in the nematodes, triggering the hatching process. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound mimics natural hatching factors released by host plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Solanoeclepin A is unique due to its highly complex and strained chemical structure, which makes its synthesis challenging. Its specific activity as a hatching stimulant for potato cyst nematodes also sets it apart from other similar compounds .

Properties

Molecular Formula

C27H30O9

Molecular Weight

498.5 g/mol

IUPAC Name

(1R,2R)-2-[(1R,7R,10R,11S,15S,16R,18S)-11,18-dihydroxy-4-methoxy-6,6,15-trimethyl-3,8,19-trioxo-20-oxahexacyclo[14.2.1.17,10.01,15.02,12.05,10]icosa-2(12),4-dien-16-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C27H30O9/c1-23(2)18-17(35-4)16(30)15-10(19(31)26(18)8-13(28)20(23)36-26)5-6-24(3)25(12-7-11(12)21(32)33)9-14(29)27(15,24)22(25)34/h11-12,14,19-20,29,31H,5-9H2,1-4H3,(H,32,33)/t11-,12-,14+,19+,20+,24+,25+,26-,27-/m1/s1

InChI Key

RJGYDIIDNSNYIB-AVXUVGQDSA-N

Isomeric SMILES

C[C@@]12CCC3=C([C@@]14[C@H](C[C@@]2(C4=O)[C@@H]5C[C@H]5C(=O)O)O)C(=O)C(=C6[C@@]7([C@H]3O)CC(=O)[C@@H](C6(C)C)O7)OC

Canonical SMILES

CC1(C2C(=O)CC3(C1=C(C(=O)C4=C(C3O)CCC5(C46C(CC5(C6=O)C7CC7C(=O)O)O)C)OC)O2)C

Origin of Product

United States

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